mollicellin N

Description

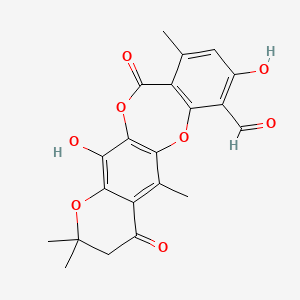

Mollicellin N is a depsidone-class secondary metabolite isolated from the endophytic fungus Chaetomium brasiliense . Structurally, it belongs to the chromeno-benzodioxepine family, characterized by a fused tricyclic core with hydroxy groups at positions 8 and 13, methyl groups at positions 2, 2, 5, and 10, oxo groups at positions 4 and 11, and a formyl group at position 7 .

Properties

CAS No. |

1179374-69-6 |

|---|---|

Molecular Formula |

C21H18O8 |

Molecular Weight |

398.367 |

IUPAC Name |

2H,11H-1-Benzopyrano(6,7-b)(1,4)benzodioxepin-7-carboxaldehyde, 3,4-dihydro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo- |

InChI |

InChI=1S/C21H18O8/c1-8-5-11(23)10(7-22)17-13(8)20(26)28-19-15(25)18-14(9(2)16(19)27-17)12(24)6-21(3,4)29-18/h5,7,23,25H,6H2,1-4H3 |

InChI Key |

FMZRBSGCMFABIX-UHFFFAOYSA-N |

SMILES |

O=CC1=C(OC(C(OC2=O)=C3O)=C(C)C4=C3OC(C)(C)CC4=O)C2=C(C)C=C1O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mollicellin N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Depsidones

Structural Comparison

Mollicellin N shares a depsidone scaffold with other analogs (e.g., mollicellins G, H, O, R, and F), but its bioactivity is influenced by unique substituents. Key structural features of related compounds are summarized below:

*Inferred from exact mass (398.1226) and structural description .

Antibacterial Activity:

- Mollicellin H exhibited the strongest antibacterial effects against Staphylococcus aureus (IC50: 5.14 µg/mL) and MRSA (IC50: 6.21 µg/mL) .

- Mollicellins S–U (from C. brasiliense) displayed anti-MRSA activity (MIC: 6.25–12.5 µg/mL), attributed to aldehyde and methoxyl groups .

Cytotoxic Activity:

- Mollicellin G was active against HepG2 (IC50: 19.64 µg/mL) and HeLa (IC50: 13.97 µg/mL) .

- Mollicellin H showed selective cytotoxicity against HepG2 (IC50: 6.83 µg/mL) .

- Mollicellin I had low growth inhibition (GI50 >10 µg/mL) in breast, lung, and neuroblastoma cell lines .

- This compound’s cytotoxic activity is noted but lacks quantitative data .

Antioxidant Activity:

Structure-Activity Relationships (SAR)

- 3-Methylbut-2-enyl Side Chain : Present in mollicellins G, H, and I, this group correlates with enhanced antibacterial and cytotoxic activities .

- Aldehyde/Methoxyl Groups : Found in mollicellins R, S–U, and N, these substituents improve anti-MRSA activity and may influence cytotoxicity .

- Ethoxy Groups : In mollicellin O, this modification shifts bioactivity toward antioxidant effects .

Q & A

Q. What spectroscopic methods are most reliable for determining the structure of mollicellin N and its analogs?

Structural elucidation of mollicellins typically employs a combination of 1D/2D nuclear magnetic resonance (NMR) (e.g., , , COSY, HMBC) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). These techniques enable precise assignment of functional groups, stereochemistry, and molecular connectivity. For example, the planar structure of mollicellins O–R was confirmed via HMBC correlations between carbonyl groups and aromatic protons, while HR-ESI-MS provided exact molecular formulas .

Q. How are cytotoxic activities of mollicellins evaluated in vitro?

Cytotoxicity assays commonly use human cancer cell lines (e.g., HepG2, Hela, KB) with the MTT or SRB assay to measure growth inhibition (GI). For instance, mollicellin G exhibited GI values of 19.64 µg/mL (HepG2) and 13.97 µg/mL (Hela), while mollicellin I showed negligible activity (GI >10 µg/mL) in breast and lung cancer models. Dose-response curves and triplicate experiments are critical for reproducibility .

Q. What experimental protocols are used to assess antimicrobial activity of mollicellins?

Antimicrobial efficacy is tested against Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using broth microdilution to determine IC values. Mollicellin H demonstrated potent activity against MRSA (IC = 6.21 µg/mL), while mollicellin O showed moderate effects. Negative controls (e.g., DMSO) and standardized bacterial inoculum sizes are essential to minimize false positives .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data among structurally similar mollicellins?

Discrepancies in bioactivity (e.g., mollicellin H vs. I) often arise from subtle structural variations (e.g., substituent positioning, stereochemistry) affecting target interactions. Computational docking studies or comparative SAR analysis can identify critical pharmacophores. For example, the C-7 aldehyde group in mollicellin H enhances antibacterial activity compared to analogs lacking this moiety .

Q. What strategies optimize the yield of mollicellins during fungal fermentation?

Yield improvement involves screening fungal strains (e.g., Chaetomium spp.), optimizing culture media (e.g., potato dextrose broth with rice supplementation), and manipulating fermentation conditions (e.g., pH, aeration, temperature). Co-cultivation with bacterial elicitors or epigenetic modifiers (e.g., HDAC inhibitors) can also induce silent biosynthetic gene clusters .

Q. How should researchers design experiments to evaluate antioxidant potential of mollicellins?

Antioxidant activity is assessed via DPPH radical scavenging assays, where IC values indicate efficacy. Mollicellin O showed moderate activity (IC = 71.92 µg/mL). Parallel testing with positive controls (e.g., ascorbic acid) and ROS-detection assays (e.g., fluorescent probes in cell models) enhance reliability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in mollicellin studies?

Non-linear regression models (e.g., log(inhibitor) vs. normalized response) with software like GraphPad Prism are standard. Ensure replicates (n ≥ 3), report confidence intervals, and validate assumptions (e.g., normality via Shapiro-Wilk tests). Outlier removal must follow predefined criteria to avoid bias .

Methodological Best Practices

Q. How to ensure reproducibility in mollicellin isolation protocols?

Document detailed chromatography conditions (e.g., HPLC gradients, column types) and purification steps. Provide NMR chemical shifts and coupling constants in supplementary data. Cross-validate purity via HPLC-DAD/ELSD (>95%) and compare spectral data with published analogs .

Q. What criteria should guide the selection of cell lines for mollicellin cytotoxicity screening?

Prioritize cell lines with clinical relevance (e.g., HepG2 for liver cancer, KB for oral carcinoma) and ensure mycoplasma-free status. Include both sensitive and resistant strains to assess selectivity (e.g., normal fibroblast controls). Public databases (e.g., CCLE) provide genomic context for mechanistic studies .

Q. How to address solubility challenges in mollicellin bioactivity assays?

Use biocompatible solvents (e.g., DMSO ≤0.1% v/v) and confirm compound stability via LC-MS pre/post-assay. For insoluble analogs, employ nanoformulations (e.g., liposomes) or prodrug strategies. Include vehicle controls to exclude solvent-mediated artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.